2-methylidene-1-azabicyclo[2.2.2]octan-3-one
Description
The Quinuclidine (B89598) Core: A Privileged Scaffold
The 1-azabicyclo[2.2.2]octane skeleton, commonly known as the quinuclidine core, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." mdpi.compageplace.deufrj.brnih.govu-tokyo.ac.jp This designation is given to molecular frameworks that can serve as ligands for a diverse range of biological receptors, often leading to compounds with potent and varied pharmacological activities. pageplace.deu-tokyo.ac.jp The highly symmetrical and chemically stable nature of the quinuclidine system makes it a robust structural unit for designing new therapeutic agents. mdpi.com
This scaffold is not just a synthetic curiosity; it is a recurring motif in numerous natural products, most famously in the Cinchona alkaloids like quinine (B1679958) and quinidine, which are known for their antimalarial properties. mdpi.com The inherent biological relevance of the quinuclidine core has spurred extensive research into its synthetic derivatives, which have demonstrated a wide spectrum of pharmacological activities, including anticholinergic, antihistamine, antiparasitic, antioxidative, and antitumor effects. mdpi.com
Significance of the Exocyclic Methylidene Moiety in Bridged Bicyclic Ketone Systems
The introduction of an exocyclic methylidene (or methylene) group adjacent to the ketone in the 1-azabicyclo[2.2.2]octan-3-one framework creates an α,β-unsaturated carbonyl system. This structural feature is of paramount importance as it imparts specific reactivity to the molecule. The exocyclic double bond, in conjugation with the carbonyl group, activates the molecule for nucleophilic attack, a common mechanism in biological systems.
Terminal methylidene groups, LnM═CH2, are often highly reactive. acs.org In bridged bicyclic systems, the rigidity of the framework can influence the stereochemistry and chemical reactivity of reactions involving the methylidene group. acs.org The reactivity of such α,β-unsaturated ketones is a well-studied area, with their ability to act as Michael acceptors being a key feature in the synthesis of more complex molecules.
Overview of Research Trajectories for Novel Quinuclidine Derivatives
Contemporary research on quinuclidine derivatives is vibrant and multifaceted, extending into various therapeutic areas. Scientists are actively designing, synthesizing, and profiling new derivatives to address a range of medical conditions. nih.gov A significant area of investigation involves the development of quinuclidine-based compounds as potential anticholinesterase drugs, which are relevant for conditions where the cholinergic system is implicated. mdpi.comnih.gov
Another major research thrust is the development of novel antimicrobial agents. nih.gov For example, new N-benzyl derivatives of quinuclidine oximes have shown potent and broad-spectrum antimicrobial activity. nih.gov Furthermore, researchers are exploring quinuclidine derivatives as potential anti-proliferative agents for cancer therapy. researchgate.net Structure-activity relationship (SAR) studies are crucial in this field, helping to understand how modifications to the quinuclidine core, such as the length of alkyl chains or the nature of substituents, influence biological activity. mdpi.com
| Drug Name | Therapeutic Use |
|---|---|
| Azasetron | Antiemetic |
| Benzoclidine | Anesthetic |
| Palonosetron | Antiemetic |
| Solifenacin | Treatment of overactive bladder |
| Quinupramine | Antidepressant |
| Cevimeline | Treatment of dry mouth |
| Avibactam | β-lactamase inhibitor |
Historical Development and Precedent Studies in Related Methylidene Lactams and Ketones
The study of molecules containing α-methylene groups conjugated to a carbonyl, such as those in α-methylene-γ-lactones and related ketones, has a rich history. The α-methylene-γ-lactone motif, for instance, is a well-known structural feature in many natural products with significant biological activity.
The development of synthetic methods for β-lactams (azetidin-2-ones), which are core components of penicillin and cephalosporin (B10832234) antibiotics, has been a major focus of organic chemistry. nih.govresearchgate.net The reactivity of the β-lactam ring is a key aspect of their antibacterial action. nih.gov The synthesis of 3-Quinuclidone hydrochloride via a Dieckman condensation is a classic example of forming the core azabicyclo[2.2.2]octanone structure. wikipedia.orgwikipedia.org Studies on the nucleophilic reactivity of alkylidene derivatives of cyclic keto-methylene compounds have provided a fundamental understanding of the chemical behavior of these systems. rsc.org This historical work has laid the groundwork for the synthesis and exploration of more complex molecules like 2-methylidene-1-azabicyclo[2.2.2]octan-3-one.
Structure
3D Structure
Properties
IUPAC Name |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-8(10)7-2-4-9(6)5-3-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWIWAGVOXDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)C2CCN1CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-54-2, 5291-26-9 | |
| Record name | 2-Methylenequinuclidin-3-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005832542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylene-3-quinuclidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methylenequinuclidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-methylidene-1-azabicyclo[2.2.2]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLENE-3-QUINUCLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBL6TAE47S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Methylidene 1 Azabicyclo 2.2.2 Octan 3 One and Its Analogues
Retrosynthetic Analysis of the Azabicyclo[2.2.2]octanone Core with Exocyclic Methylidene Functionality
A retrosynthetic analysis of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one reveals several strategic disconnections. The most apparent disconnection is at the exocyclic double bond, suggesting a precursor ketone, 1-azabicyclo[2.2.2]octan-3-one (also known as 3-quinuclidinone). This simplifies the target to the synthesis of the quinuclidinone core, a well-studied endeavor.
Further disconnection of the quinuclidinone core itself can be approached in two primary ways. An intramolecular approach suggests a Dieckmann condensation of a suitably substituted piperidine (B6355638) derivative, such as a 1,4-disubstituted piperidine with ester functionalities. An intermolecular strategy, on the other hand, might involve a cycloaddition reaction, such as a Diels-Alder or aza-Diels-Alder reaction, to construct the bicyclic framework in a single step. These fundamental approaches form the basis for the synthetic strategies discussed in the following sections.
De Novo Synthesis Strategies for the this compound Framework
The de novo synthesis of the this compound framework can be achieved through various strategies that build the core structure from simpler, acyclic or monocyclic precursors.
Approaches via Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for the construction of the 1-azabicyclo[2.2.2]octan-3-one core. The most prominent method in this category is the Dieckmann condensation. This reaction involves the intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone. In the context of 3-quinuclidinone synthesis, a common precursor is ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate. Treatment of this diester with a strong base, such as potassium tert-butoxide, initiates the intramolecular condensation to form the bicyclic β-keto ester. Subsequent hydrolysis and decarboxylation afford 1-azabicyclo[2.2.2]octan-3-one hydrochloride.
Strategies Employing Intermolecular Ring-Forming Transformations
Intermolecular reactions, particularly cycloadditions, offer a convergent approach to the azabicyclo[2.2.2]octanone core. The Diels-Alder reaction, a [4+2] cycloaddition, can be envisioned between a suitable diene and a dienophile to construct the bicyclic system. For instance, a pyrazinone derivative can act as the diene, reacting with a dienophile like dimethyl fumarate (B1241708) to yield a bicyclo[2.2.2]diazaoctane structure, which can be further elaborated. nih.gov
Aza-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, provide a more direct route to nitrogen-containing bicyclic systems. researchgate.netresearchgate.netescholarship.orgnih.govnih.gov These reactions can be employed to construct the quinoline (B57606) framework, which shares structural similarities with the quinuclidine (B89598) core. While direct application to this compound is less documented, the principles of these cycloaddition strategies offer a viable synthetic pathway.
Functionalization of Precursor Quinuclidinone Derivatives for Methylidene Installation
Once the 1-azabicyclo[2.2.2]octan-3-one core is synthesized, the final step is the introduction of the exocyclic methylidene group at the C-2 position. This is typically achieved through olefination reactions involving the ketone functionality.
Enolate Chemistry and Olefination Methods at C-2
The carbonyl group at C-3 of the quinuclidinone precursor allows for the application of various olefination methodologies.
The Wittig reaction is a widely used method for converting ketones to alkenes. It involves the reaction of the ketone with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction has been successfully applied to 3-quinuclidinone to afford the corresponding 3-methylidene derivative. google.comwikipedia.orglookchem.comorganic-chemistry.org
The Peterson olefination offers an alternative to the Wittig reaction and involves the reaction of an α-silyl carbanion with a ketone. nrochemistry.comorganic-chemistry.orgwikipedia.orgresearchgate.netrsc.orgchemistnotes.com The resulting β-hydroxysilane intermediate can then undergo elimination under either acidic or basic conditions to yield the alkene. This method has been explored for the olefination of 2-substituted 1-azabicyclo[2.2.2]octan-3-ones, demonstrating its applicability to this system. researchgate.net
Another powerful methylenation agent is the Tebbe reagent . This titanium-based reagent is known for its high reactivity and ability to methylenate a wide range of carbonyl compounds, including sterically hindered ketones. santiago-lab.comwikipedia.orgyoutube.comscispace.comwikipedia.org
| Olefination Method | Reagent | Key Features |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Well-established, versatile. |
| Peterson Olefination | α-Silyl carbanion | Can control alkene geometry (E/Z) by choice of elimination conditions. |
| Tebbe Methylenation | Tebbe reagent | Highly reactive, suitable for sterically hindered ketones. |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions represent a modern and versatile approach to the formation of carbon-carbon bonds. While direct methylenation of the quinuclidinone core via these methods is not extensively reported, the principles of established cross-coupling reactions can be applied.
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. santiago-lab.comopenochem.orgorganic-chemistry.orgwikipedia.orgharvard.edulibretexts.org To apply this to the synthesis of this compound, the ketone could first be converted to its enol triflate. This triflate could then be coupled with a vinylstannane reagent, such as vinyltributylstannane, to introduce the methylidene group. The Stille reaction is known for its tolerance of a wide range of functional groups. openochem.orglibretexts.org
Similarly, the Suzuki coupling utilizes an organoboron compound, typically a boronic acid or ester, in place of the organostannane. nih.govlibretexts.orgorganic-chemistry.orgresearchgate.netlookchem.comorganic-chemistry.org The enol triflate of 1-azabicyclo[2.2.2]octan-3-one could be coupled with a vinylboronic acid or a vinylboronate ester under palladium catalysis to form the desired exocyclic double bond. The Suzuki coupling is favored for its low toxicity of boron-containing reagents. organic-chemistry.org
| Cross-Coupling Reaction | Organometallic Reagent | Electrophile |
| Stille Coupling | Vinylstannane (e.g., vinyltributylstannane) | Enol triflate of 1-azabicyclo[2.2.2]octan-3-one |
| Suzuki Coupling | Vinylboronic acid or ester | Enol triflate of 1-azabicyclo[2.2.2]octan-3-one |
Stereoselective Synthesis of Chiral Analogues of this compound
The development of stereoselective methods to access chiral analogues of this compound is of significant interest due to the often-enantioselective nature of biological receptors. While specific examples of asymmetric synthesis for the parent compound are not extensively documented in readily available literature, several established stereoselective strategies can be applied to its analogues, particularly focusing on the creation of chiral centers within the quinuclidine core or at substituents.
One of the most common approaches to introduce chirality is through the asymmetric reduction of a prochiral ketone, such as 3-quinuclidinone, a close analogue lacking the exocyclic methylene (B1212753) group. This transformation yields chiral 3-quinuclidinols, which can serve as versatile intermediates. A variety of chiral catalysts, including those based on transition metals and enzymes, have been employed for this purpose.
For instance, oxazaborolidine catalysts, generated in situ from chiral amino alcohols, have proven effective in the enantioselective reduction of a wide range of ketones with borane. mdpi.com These catalysts create a chiral environment around the ketone, directing the hydride attack to one of the prochiral faces. The predictability and high enantioselectivities achieved with these catalysts make them a valuable tool. mdpi.com
Another powerful class of catalysts for the asymmetric hydrogenation of ketones involves transition metal complexes with chiral ligands. taylorfrancis.com Ruthenium, rhodium, and iridium complexes bearing chiral phosphine (B1218219) ligands have demonstrated high enantioselectivities for the reduction of various ketone substrates. taylorfrancis.com The choice of metal and ligand is crucial for achieving high catalytic activity and stereocontrol.
Enzymatic reductions offer an environmentally benign and highly selective alternative. Oxidoreductases, for example, can catalyze the reduction of ketones with exceptional enantioselectivity under mild reaction conditions.
Beyond the reduction of the ketone, the stereoselective installation of substituents on the quinuclidine ring is another key strategy. Asymmetric conjugate additions to α,β-unsaturated ketone precursors can establish chiral centers. Organocatalysis, using chiral primary amines or squaramides, has emerged as a powerful tool for such transformations, providing access to chiral Michael adducts with high enantiomeric excess. rsc.org
The following table summarizes some representative chiral catalysts and their application in the asymmetric reduction of ketones, a key step in the synthesis of chiral quinuclidinone analogues.
| Catalyst Type | Chiral Ligand/Auxiliary | Substrate Type | Product | Enantiomeric Excess (ee) |
| Oxazaborolidine | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Aromatic Ketones | Chiral Secondary Alcohols | High |
| Transition Metal | Ru-Chiral Phosphine | Alkyl Aryl Ketones | Chiral Secondary Alcohols | Up to 100% |
| Organocatalyst | C2-symmetric Squaramide | α,β-Unsaturated Ketones | Chiral Michael Adducts | Up to 96% |
While these methods are generally applicable, the synthesis of chiral analogues of this compound would require careful adaptation and optimization of reaction conditions to accommodate the specific functionalities of the target molecule.
Synthetic Challenges and Optimization in the Construction of Bridged Azabicyclic Systems
The synthesis of the 1-azabicyclo[2.2.2]octane core presents several significant challenges, stemming from the inherent strain of the bridged ring system and the need for precise control over regioselectivity and stereoselectivity. The construction of this framework often requires multi-step sequences and careful optimization of reaction conditions to achieve acceptable yields.
A primary challenge lies in the formation of the bicyclic structure itself. The intramolecular Dieckmann condensation of a suitably substituted piperidine diester is a classical and widely used method for constructing the 3-quinuclidinone ring system. organic-chemistry.orgwikipedia.org This base-catalyzed intramolecular cyclization of a diester forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired ketone. wikipedia.org However, the success of the Dieckmann condensation is highly dependent on the nature of the substrate and the reaction conditions. Competing intermolecular reactions and side reactions can significantly lower the yield. organic-chemistry.org Optimization of the base, solvent, and temperature is often necessary to favor the desired intramolecular cyclization.
The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, offers an alternative approach to the carbon skeleton of the quinuclidine ring.
Furthermore, the stereochemical outcome of cyclization reactions to form bridged systems can be difficult to control. For instance, in the synthesis of related bicyclo[2.2.2]diazaoctane cores, extensive optimization was required to achieve a highly stereoselective intramolecular SN2' cyclization, with the solvent playing a critical role in determining the product ratio. nih.gov
The introduction of substituents onto the pre-formed quinuclidinone ring also poses challenges. The enolization of 3-quinuclidinone can be complex, and controlling the regioselectivity of subsequent alkylation or condensation reactions requires careful choice of reagents and conditions. For example, base-catalyzed autocondensation of 3-quinuclidinone can lead to the formation of dimeric α,β-unsaturated ketone products. nih.gov
The construction of spirocyclic cores containing the bicyclo[2.2.2]octane framework represents another significant synthetic hurdle. smolecule.com The rigidity of the bicyclic system can hinder the desired bond formations and often necessitates the development of novel synthetic strategies.
Recent advances in methodology have sought to address these challenges. For example, intramolecular oxidative heterocoupling has been explored as a strategy for preparing the 1-azabicyclo[2.2.2]octane core. researchgate.net Additionally, the development of new catalytic systems continues to provide more efficient and selective routes to these complex architectures.
Chemical Reactivity and Mechanistic Investigations of 2 Methylidene 1 Azabicyclo 2.2.2 Octan 3 One
Reactions at the Exocyclic Methylidene Group
The exocyclic double bond, being part of a conjugated enone system, is activated towards both electrophilic and nucleophilic attacks. Its reactivity is central to the functionalization of the quinuclidine (B89598) scaffold.
Electrophilic Additions and Cycloaddition Reactions
The electron-rich π-bond of the methylidene group is susceptible to attack by electrophiles. In the context of an α,β-unsaturated system, electrophilic addition can theoretically lead to 1,2- or 1,4-adducts. The reaction is initiated by the attack of an electrophile (E+) on the double bond, which would preferentially form a resonance-stabilized allylic carbocation with the positive charge delocalized between the C-3 carbonyl carbon and the α-carbon. Subsequent attack by a nucleophile (Nu-) can occur at either position.
While specific studies on electrophilic additions to the parent 2-methylidene-1-azabicyclo[2.2.2]octan-3-one are not extensively detailed in the literature, the principles of such reactions are well-established for enones. For instance, halogenation or hydrohalogenation would proceed via this mechanism, with the regioselectivity being influenced by the stability of the carbocation intermediate and the steric environment of the bicyclic system.
The exocyclic double bond can also participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). The electron-withdrawing nature of the adjacent carbonyl group enhances its dienophilic character, allowing it to react with electron-rich dienes to form spirocyclic adducts. Furthermore, related azabicyclic systems can be synthesized via intramolecular [4+2] cycloadditions, highlighting the utility of this reaction type in constructing these complex scaffolds. 1,3-dipolar cycloadditions involving the methylidene group are also feasible, reacting with dipoles like azomethine ylides to generate complex fused heterocyclic systems.
Nucleophilic Additions to the Double Bond
The β-carbon of the exocyclic double bond is electrophilic due to conjugation with the carbonyl group, making it a prime target for nucleophilic attack in a process known as conjugate or Michael addition. This 1,4-addition pathway is a common and highly effective method for carbon-carbon and carbon-heteroatom bond formation.
A wide range of "soft" nucleophiles preferentially undergo conjugate addition. Research on derivatives has shown that organometallic reagents, such as phenyl Grignard reagents in the presence of copper salts, or Gilman reagents (organocuprates), add to the exocyclic double bond of 2-benzylidenequinuclidin-3-one to form the corresponding 1,4-adduct with high efficiency. Amines and thiols are also effective nucleophiles for this transformation. For example, 2-methylene-1-azabicyclo[2.2.2]octan-3-one reacts with various amines in organic solvents at elevated temperatures to yield the corresponding 2-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-one derivatives. google.com
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, typically at the α-carbon (C-2), to yield the final saturated ketone product.
Table 1: Examples of Nucleophilic Conjugate Addition Reactions
| Substrate | Nucleophile | Reagent/Conditions | Product | Ref |
| (Z)-2-Benzylidenequinuclidin-3-one | Phenyl Grignard | Mg, THF | 2-(Diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| 2-Methylene-1-azabicyclo[2.2.2]octan-3-one | Various Amines | Organic Solvent, Heat | 2-((Dialkylamino)methyl)-1-azabicyclo[2.2.2]octan-3-one | google.com |
| Cyclohexen-2-one (analogue) | Methylamine | - | 3-(N-methylamino)-cyclohexanone | chemeurope.com |
| α,β-Unsaturated Ketone (general) | Gilman Reagent (R₂CuLi) | Ether, then H₃O⁺ | β-Substituted Ketone | wikipedia.org |
Hydrogenation and Reduction Chemistry of the Methylidene Moiety
The exocyclic double bond can be selectively reduced to a methyl group through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction proceeds to give the saturated 2-methyl-1-azabicyclo[2.2.2]octan-3-one.
For instance, the hydrogenation of the closely related 2-((3-pyridinyl)methylene)-1-azabicyclo[2.2.2]octan-3-one is accomplished using a palladium catalyst to yield 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one. libretexts.org This transformation is valuable as it converts the enone functionality into a saturated ketone, which can be a key intermediate in multi-step syntheses. The choice of catalyst and conditions can allow for selective reduction of the double bond without affecting the carbonyl group. Alternative methods, such as transfer hydrogenation or the use of reducing agents like Hantzsch esters, can also be employed for the reduction of activated double bonds. researchgate.net
Table 2: Conditions for Hydrogenation of the Exocyclic Double Bond
| Substrate | Reagents/Conditions | Product | Ref |
| 2-((3-Pyridinyl)methylene)-1-azabicyclo[2.2.2]octan-3-one | H₂, Palladium Catalyst | 2-((3-Pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one | libretexts.org |
| 5-(Benzylidene)thiazolidine-2,4-dione (analogue) | Hantzsch 1,4-dihydropyridine, Silica | 5-Benzylthiazolidine-2,4-dione | researchgate.net |
Reactivity of the Bridged Ketone Carbonyl Group (C-3)
The carbonyl group at the C-3 position exhibits the typical reactivity of a ketone, undergoing nucleophilic additions and substitutions. However, its reactivity is modulated by the rigid, bridged bicyclic structure and its conjugation with the exocyclic double bond.
Nucleophilic Acyl Additions
The carbonyl carbon is an electrophilic center that reacts with a variety of nucleophiles. In the case of α,β-unsaturated ketones, there is a competition between direct 1,2-addition to the carbonyl carbon and conjugate 1,4-addition to the double bond. The outcome is largely determined by the nature of the nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
"Hard" nucleophiles, such as those found in Grignard reagents (RMgX) and organolithium compounds (RLi), tend to attack the "harder" electrophilic center, the carbonyl carbon, leading to 1,2-addition products. pressbooks.pubmasterorganicchemistry.com This reaction, after protonation of the resulting alkoxide intermediate, yields a tertiary alcohol. The rigid quinuclidine framework can influence the stereoselectivity of the attack, with the nucleophile preferentially approaching from the less sterically hindered face of the carbonyl group.
Conversely, as mentioned in section 3.1.2, "soft" nucleophiles favor the "softer" β-carbon, resulting in 1,4-addition. The balance between these two pathways can also be influenced by reaction temperature, with 1,2-addition often being the kinetically favored product at lower temperatures, while the 1,4-adduct is typically the thermodynamically more stable product. libretexts.org
Enolization and Enolate Reactivity at C-2 and C-4
The presence of α-hydrogens allows ketones to form enols or enolates under acidic or basic conditions, respectively. For this compound, the situation is complex. The C-2 position lacks a proton, as it is part of the double bond. Therefore, enolization involving this position is not possible in the traditional sense.
However, deprotonation can occur at the C-4 position, which is an α-carbon to the ketone. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the corresponding enolate. This enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes) at the C-4 position.
Alternatively, deprotonation could potentially occur at the exocyclic methyl group. This would form a conjugated dienolate, with the negative charge delocalized over the oxygen, C-3, C-2, and the methylidene carbon. Reaction of this dienolate with an electrophile could occur at either the C-4 position or the methylidene carbon, leading to different products.
Studies on the saturated parent ketone, 1-azabicyclo[2.2.2]octan-3-one (3-quinuclidinone), have shown that its lithium enolate can be generated and used in stereoselective aldol (B89426) condensations, demonstrating the viability of enolate formation within this bicyclic system. researchgate.net The Peterson reaction of 2-substituted 1-azabicyclo[2.2.2]octan-3-ones also proceeds via enolate intermediates, showcasing their utility in olefination reactions. researchgate.netlookchem.com The regioselectivity of these reactions (C-2 vs. C-4) in the saturated system provides a basis for predicting the behavior of the unsaturated analogue, where reactivity at C-4 is expected to dominate.
Transformations Involving the Bridgehead Nitrogen Atom (N-1)
The bridgehead nitrogen (N-1) in the 1-azabicyclo[2.2.2]octane system is a key center of reactivity. Its tertiary amine character, influenced by the geometric constraints of the bicyclic structure, dictates its interaction with various electrophiles.
Quaternization and N-Alkylation Reactions
The lone pair of electrons on the bridgehead nitrogen atom is sterically accessible, rendering it nucleophilic and susceptible to reactions with alkylating agents. This leads to the formation of quaternary ammonium (B1175870) salts, a common transformation for quinuclidine and its derivatives. nih.gov The reaction typically proceeds via an SN2 mechanism where the nitrogen atom attacks the electrophilic carbon of an alkyl halide. mdpi.comnih.gov
For the broader class of 3-substituted quinuclidines, quaternization has been demonstrated with various benzyl (B1604629) bromides. nih.gov For example, reacting a 3-benzamidoquinuclidine with an equimolar amount of a substituted benzyl bromide in a solvent like diethyl ether at room temperature leads to the crystalline quaternary ammonium bromide salt. nih.gov This general reactivity suggests that this compound would undergo similar N-alkylation reactions.
Table 1: Representative N-Alkylation Reactions of Quinuclidine Derivatives
| Reactant | Alkylating Agent | Product |
|---|---|---|
| 3-Benzamidoquinuclidine | p-Methylbenzyl bromide | N-(p-Methylbenzyl)-3-benzamidoquinuclidinium bromide |
This table illustrates the general quaternization reaction for the quinuclidine scaffold; specific data for this compound is not detailed in the provided sources.
Reactions Affecting the Nitrogen Lone Pair
The reactivity of the nitrogen lone pair in the 1-azabicyclo[2.2.2]octan-3-one system is significantly affected by Bredt's rule. The rigid, bridged structure prevents the nitrogen from achieving the planar geometry necessary for effective amide resonance with the adjacent carbonyl group. wikipedia.org Consequently, the lone pair of electrons is not delocalized across the N-C(O) bond to the same extent as in a typical acyclic amide. nih.gov This lack of conjugation results in the bridgehead nitrogen exhibiting reactivity more akin to a tertiary amine than a standard amide nitrogen. wikipedia.org
This enhanced amine-like character makes the lone pair more basic and available for protonation or coordination with Lewis acids. The geometry and high intrinsic nucleophilicity of bridgehead amines in bicyclic systems contribute to their reactivity. researchgate.net In related 2-azabicyclo[2.2.2]octane systems, the nitrogen atom's ability to participate in hydrogen bonding and act as a ligand for metal ions has been noted.
Skeletal Rearrangements and Ring-Opening Pathways of the Azabicyclo[2.2.2]octanone System
The strained nature of bicyclic systems can predispose them to skeletal rearrangements and ring-opening reactions under specific conditions, leading to the formation of thermodynamically more stable structures.
While specific studies on this compound are not prevalent, research on analogous azabicyclic ketones provides insight into potential transformation pathways. For instance, Schmidt and Beckmann rearrangements are known to facilitate ring expansion in bridged bicyclic ketones. acs.org In the case of 2-azabicyclo[2.2.x]alkanones, Schmidt reactions have been shown to favor the migration of the bridgehead carbon, leading to the insertion of a nitrogen atom and the formation of diazabicyclo[3.2.x]alkan-3-ones. acs.org
Furthermore, domino processes involving cycloaddition followed by skeletal rearrangement have been observed in related systems. For example, 3,8-diazabicyclo[3.2.1]octanes have been shown to rearrange into the 2,5-diazabicyclo[2.2.2]octane framework. acs.org Ring-opening reactions can also be initiated by quaternizing the bridgehead nitrogen. Quaternary ammonium salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to undergo nucleophilic ring-opening to yield substituted piperazine (B1678402) derivatives. rsc.org These examples from related structures highlight the potential for complex skeletal transformations within the azabicyclo[2.2.2]octanone core.
Catalytic Transformations Mediated by this compound as a Ligand or Catalyst
The rigid conformation and the presence of a nucleophilic nitrogen atom make quinuclidine and its derivatives attractive scaffolds for the design of ligands and organocatalysts. These compounds can coordinate to metal centers or act as Lewis base catalysts in a variety of organic transformations.
Derivatives of 1-azabicyclo[2.2.2]octane have been synthesized and evaluated as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org The defined stereochemistry of the bicyclic system is crucial for selective binding to receptor subtypes. acs.org The potential for the nitrogen atom in the broader 2-azabicyclo[2.2.2]octane framework to act as a ligand, binding to metal ions and influencing their catalytic properties, has also been recognized. While the specific application of this compound as a ligand or catalyst is not explicitly documented in the provided search results, its structural features are consistent with those of other successful quinuclidine-based catalytic systems.
Advanced Spectroscopic and Structural Elucidation of 2 Methylidene 1 Azabicyclo 2.2.2 Octan 3 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, providing detailed insight into its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Spectral Interpretation
¹H NMR: The proton spectrum is expected to show distinct signals for the exocyclic methylene (B1212753) protons (=CH₂) and the protons of the bicyclic cage. The two methylene protons are diastereotopic and should appear as two distinct signals, likely in the range of 5.0-6.0 ppm. The protons on the bridgehead carbon (C4) would be expected at a characteristic shift for protons in that environment. The remaining protons on the ethylene (B1197577) bridges of the quinuclidine (B89598) core would appear as complex multiplets in the aliphatic region (1.5-3.5 ppm), with their specific shifts influenced by their proximity to the nitrogen atom and the α,β-unsaturated ketone system.
¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon (C3) in the downfield region, typically around 200 ppm for an α,β-unsaturated ketone. The sp² carbons of the methylidene group (C2 and the exocyclic =CH₂) would resonate in the olefinic region (approx. 120-150 ppm). The bridgehead carbon (C4) and the carbons adjacent to the nitrogen (C6, C8) would appear in the 40-60 ppm range, while the remaining sp³ carbons of the skeleton (C5, C7) would be found further upfield.
Predicted NMR Data for this compound
This table is a theoretical prediction based on standard chemical shift values.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| =CH₂ | ~5.1 (d, 1H), ~5.8 (d, 1H) | ~122.0 |
| C2 | - | ~145.0 |
| C3 | - | ~201.0 |
| C4 | ~3.0 (m, 1H) | ~38.0 |
| C5, C8 | ~1.8-2.1 (m, 4H) | ~26.0 |
| C6, C7 | ~2.8-3.2 (m, 4H) | ~48.0 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the molecule's structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between the protons on the C4 bridgehead and its adjacent C5 and C8 methylene protons. It would also show the intricate coupling patterns among the protons of the C5/C6 and C7/C8 ethylene bridges, helping to trace the connectivity through the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton signal with the carbon signal to which it is attached. This would allow for the definitive assignment of each carbon that bears protons, for instance, linking the ¹H signals of the exocyclic methylene group to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the exocyclic methylene protons to both the C2 and C3 carbons, confirming the α,β-unsaturated ketone moiety. The bridgehead proton at C4 would show correlations to surrounding carbons, further validating the cage structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum would be vital for confirming the conformation of the bicyclic system. For instance, spatial correlations between the bridgehead proton (C4-H) and specific protons on the ethylene bridges would help to define the rigid, twisted boat-like conformations of the six-membered rings within the structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy provides direct evidence for the functional groups present in this compound.
The IR spectrum is dominated by two strong absorption bands characteristic of the α,β-unsaturated ketone system. A strong band appears around 1709 cm⁻¹, which is assigned to the C=O stretching vibration of the ketone. This frequency is slightly lower than that of a saturated ketone due to conjugation with the adjacent C=C double bond. The C=C stretching vibration of the exocyclic methylidene group gives rise to a distinct band at approximately 1639 cm⁻¹.
Other significant regions in the IR spectrum include the C-H stretching vibrations. The sp² C-H stretches of the methylidene group are expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the bicyclic cage appear just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the cage structure would be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
A Raman spectrum, while less commonly reported, would complement the IR data. The C=C stretching vibration is often strong and easily identifiable in Raman spectroscopy. Analysis of both IR and Raman spectra would provide a more complete vibrational profile of the molecule.
Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch | =CH₂ (sp²) | 3100 - 3010 | Medium |
| C-H stretch | Alkyl (sp³) | 3000 - 2850 | Medium-Strong |
| C=O stretch | α,β-Unsaturated Ketone | ~1709 | Strong |
| C=C stretch | Exocyclic Alkene | ~1639 | Medium-Strong |
| C-N stretch | Tertiary Amine | 1250 - 1020 | Medium |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a key technique for determining the molecular weight and formula of this compound and for probing its structure through controlled fragmentation.
With a molecular formula of C₈H₁₁NO, the compound has a monoisotopic mass of 137.0841 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the elemental composition.
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z 137. The fragmentation of this ion is expected to be directed by the rigid bicyclic structure and the functional groups. Plausible fragmentation pathways include:
Loss of Carbon Monoxide: A primary fragmentation would likely be the loss of a neutral CO molecule from the ketone group, leading to a fragment ion at m/z 109.
Retro-Diels-Alder (RDA) type reaction: The bicyclic system can undergo cleavage. For instance, the loss of an ethylene molecule (C₂H₄) from one of the bridges is a common pathway for quinuclidine systems, which would result in a fragment ion at m/z 109.
Cleavage adjacent to the nitrogen: Fission of the C-C bonds alpha to the nitrogen atom is another characteristic fragmentation route for such amines, leading to various smaller charged fragments. For example, cleavage can lead to the formation of a stable ion at m/z 96, corresponding to the loss of C₂H₃O.
The precise fragmentation pattern would provide a structural fingerprint, helping to distinguish it from other isomers.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
Although a crystal structure for the parent this compound has not been reported, numerous X-ray crystallographic studies have been performed on its derivatives, typically formed via condensation with various aldehydes. These studies consistently reveal key structural features of the core azabicyclo[2.2.2]octanone framework.
The 1-azabicyclo[2.2.2]octane system consists of three six-membered rings fused together, which adopt twisted-boat conformations. The presence of the sp²-hybridized C2 and C3 atoms introduces some strain and distortion into the otherwise symmetrical cage. The bridgehead nitrogen (N1) and carbon (C4) define the axis of the molecule.
In the derivatives, the exocyclic double bond formed at C2 consistently shows a Z-configuration, where the bulkier substituent is positioned trans to the C3-carbonyl group, likely to minimize steric hindrance. The planarity of the C(=O)-C=C system is slightly distorted due to the constraints of the bicyclic ring. The crystal packing in these derivatives is typically governed by van der Waals forces and, if present, hydrogen bonding involving substituents.
Representative Geometric Parameters of the 1-Azabicyclo[2.2.2]octan-3-one Core (from Derivatives)
| Parameter | Typical Value | Description |
|---|---|---|
| C2=C(exo) Bond Length | ~1.34 Å | Exocyclic double bond |
| C3=O Bond Length | ~1.22 Å | Carbonyl double bond |
| N1-C2 Bond Length | ~1.47 Å | Bond within the enamine-like system |
| N1-C2-C3 Bond Angle | ~117° | Angle within the five-membered ring portion |
| C2-C3-C4 Bond Angle | ~115° | Angle reflecting ring strain |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
This compound is an achiral molecule. It possesses a plane of symmetry that passes through the N1 and C4 atoms, making it superimposable on its mirror image. Consequently, the parent compound does not rotate plane-polarized light and is optically inactive, meaning it will not produce a signal in circular dichroism (CD) spectroscopy.
However, chiroptical techniques become critically important for the analysis of chiral derivatives of this scaffold. If a substituent is introduced at any of the methylene carbons (C5, C6, C7, or C8) or at the bridgehead C4, the plane of symmetry is destroyed, and the molecule becomes chiral, existing as a pair of enantiomers.
For such chiral derivatives, CD spectroscopy would be the method of choice for assigning the absolute configuration. The ketone chromophore at C3 gives rise to a weak n→π* electronic transition at around 290-320 nm. The sign of the Cotton effect (the positive or negative peak in the CD spectrum) for this transition is highly sensitive to the spatial arrangement of substituents around the carbonyl group. The Octant Rule for ketones could be applied to predict the sign of the Cotton effect based on the location of the chiral substituent in the octants surrounding the C=O group, thus allowing for the non-ambiguous assignment of the (R) or (S) configuration of a new chiral center.
Computational Chemistry and Theoretical Studies on 2 Methylidene 1 Azabicyclo 2.2.2 Octan 3 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. osti.gov For 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of its electronic structure. nih.gov
These calculations yield crucial information about molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
For the 1-azabicyclo[2.2.2]octane system, the bridgehead nitrogen atom's lone pair of electrons plays a significant role in its electronic properties and basicity. rsc.org In this compound, the electronic structure is further influenced by the conjugated system formed by the exocyclic double bond and the carbonyl group. Computational analysis can map the electron density distribution, revealing the electron-rich and electron-poor regions of the molecule. This is often visualized using an electrostatic potential (ESP) map, which identifies sites susceptible to nucleophilic or electrophilic attack.
| Calculated Property | Description | Hypothetical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -0.25 a.u. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 a.u. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 0.20 a.u. |
| Dipole Moment | Measure of the net molecular polarity | 3.5 Debye |
Conformational Analysis and Energy Landscapes of the Bridged Bicyclic System
The 1-azabicyclo[2.2.2]octane skeleton is known for its structural rigidity, which significantly limits its conformational freedom compared to more flexible acyclic or monocyclic systems. researchgate.netacs.org However, subtle conformational variations, such as twisting or puckering of the bicyclic cage, are possible. Computational methods, including molecular mechanics and quantum mechanics, are used to perform a systematic search of the potential energy surface to identify stable conformers and the energy barriers between them. diva-portal.org
| Conformation | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Untwisted (D₃h symmetry analog) | 0.0 | 0.5 | 20 |
| Twisted Global Minimum (D₃ symmetry analog) | ±15.0 | 0.0 | 80 |
| Transition State | 0.0 | 0.5 | - |
Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)
DFT calculations have become an indispensable tool for predicting spectroscopic parameters, aiding in the structural elucidation and characterization of novel compounds. rsc.orgnrel.gov By computing the magnetic shielding tensors of atomic nuclei, it is possible to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net
For derivatives of the 1-azabicyclo[2.2.2]octane system, studies have shown a strong linear correlation between experimentally measured NMR chemical shifts and those calculated via DFT. researchgate.net This approach would be highly valuable for this compound, allowing for the unambiguous assignment of all proton and carbon signals in its NMR spectra. Furthermore, DFT can be used to calculate vibrational frequencies. These theoretical frequencies, when appropriately scaled, can be compared with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups like the α,β-unsaturated ketone.
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical GIAO/DFT Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O (C3) | 205.0 | 206.5 | -1.5 |
| =C (C2) | 150.0 | 151.2 | -1.2 |
| =CH₂ | 110.0 | 109.1 | +0.9 |
| Bridgehead C (C4) | 60.0 | 60.8 | -0.8 |
Mechanistic Investigations of Key Reactions Utilizing Computational Modeling
Computational modeling, particularly with DFT, provides deep insights into chemical reaction mechanisms that are often difficult to probe experimentally. rsc.orgmdpi.com This involves mapping the entire reaction pathway from reactants to products, including the identification of any intermediates and, crucially, the transition state (TS) structures. researchgate.net The calculated energy of the transition state relative to the reactants gives the activation energy barrier, which determines the reaction rate.
The α,β-unsaturated ketone moiety in this compound makes it susceptible to various reactions, such as Michael (1,4-conjugate) additions, nucleophilic (1,2-) additions to the carbonyl group, and cycloaddition reactions across the exocyclic double bond. A computational study could, for example, investigate the mechanism of a Diels-Alder reaction or a 1,3-dipolar cycloaddition. rsc.org By calculating the activation barriers for different possible pathways and stereochemical outcomes (e.g., endo vs. exo approaches), such studies can predict the regioselectivity and stereoselectivity of a reaction, explaining why certain products are formed preferentially. rsc.org
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.5 |
| Intermediate | Enolate intermediate | -5.2 |
| TS2 | Transition state for protonation | +8.0 |
| Product | 1,4-Adduct | -20.0 |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and activities of chemicals based on their molecular structure. nih.govresearchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an experimentally measured property, such as chromatographic retention time, reaction rate, or biological activity. unimib.itnih.gov
A QSRR study would not focus on this compound in isolation. Instead, this compound would be included as part of a larger, structurally diverse dataset of related molecules (e.g., various substituted quinuclidinones). For each compound in the series, a wide range of molecular descriptors would be calculated. These descriptors fall into several categories:
Constitutional: Molecular weight, atom counts.
Topological: Indices describing molecular branching and connectivity.
Geometrical: Molecular surface area, volume.
Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a predictive model is built and then validated to ensure its robustness and predictive power. mdpi.com Such models are valuable for predicting the properties of new, unsynthesized compounds and for gaining insight into the molecular features that govern a particular property. mdpi.com
| Compound | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental Retention Time (min) |
|---|---|---|---|
| Compound A | 1.5 | 45.2 | 8.5 |
| Compound B | 2.1 | 40.1 | 10.2 |
| This compound | 0.8 | 37.3 | 6.1 |
| Compound D | 2.5 | 55.6 | 9.8 |
Exploration of Potential Applications of 2 Methylidene 1 Azabicyclo 2.2.2 Octan 3 One As a Chemical Building Block or Tool
Precursor for the Synthesis of Complex Natural Products and Advanced Organic Molecules
The rigid 1-azabicyclo[2.2.2]octane framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one serves as a key intermediate, leveraging its inherent reactivity to construct more elaborate molecular architectures.
The primary utility of this compound lies in the reactivity of its α,β-unsaturated ketone system (an enone). This functional group readily participates in a variety of chemical transformations, making it a powerful tool for synthetic chemists. For instance, it can undergo conjugate additions, cycloadditions, and reductions to introduce new functionalities and build complex ring systems.
A notable application is its use as a precursor in the scalable synthesis of advanced pharmaceutical intermediates. google.comwikipedia.org For example, derivatives of this compound are crucial for creating substituted 2-(arylmethyl)-1-azabicyclo[2.2.2]octan-3-ones, which are key components in the development of novel therapeutics. google.com The synthesis often involves a condensation reaction between 3-quinuclidinone and an appropriate aldehyde, followed by further modifications. google.com
The following table showcases representative complex molecules and derivatives that can be synthesized using the this compound scaffold.
| Precursor | Reaction Type | Resulting Compound/Derivative | Application/Significance |
| 3-Quinuclidinone + 3-Pyridinecarboxaldehyde | Aldol (B89426) Condensation | 2-((3-Pyridinyl)methylene)-1-azabicyclo[2.2.2]octan-3-one | Intermediate for nicotinic acetylcholine (B1216132) receptor (nAChR) modulators. google.com |
| 3-Quinuclidinone + Formaldehyde/Dimethylamine | Mannich Reaction | 2-Methylene-1-azabicyclo[2.2.2]octan-3-one | Versatile intermediate for further functionalization. |
| 2-Methylene-1-azabicyclo[2.2.2]octan-3-one | Catalytic Hydrogenation | 2-Methyl-1-azabicyclo[2.2.2]octan-3-one | Saturated ketone intermediate for various pharmaceutical targets. google.com |
| 3-Quinuclidinone + Various Aromatic Aldehydes | Aldol Condensation | (Z)-2-(Arylmethylidene)-1-azabicyclo[2.2.2]octan-3-ones | Scaffolds for creating diverse libraries of bioactive compounds. |
Monomer in Polymer Chemistry
The chemical structure of this compound contains two features that suggest its potential as a monomer for polymerization: the exocyclic carbon-carbon double bond and the strained bicyclic ring system.
The free base form of the closely related 2-quinuclidone is known to be highly unstable and undergoes uncontrolled polymerization upon attempts to isolate it. acs.org This high reactivity is attributed to the significant ring strain and the misalignment of the amide bond orbitals as predicted by Bredt's Rule. acs.org Similarly, this compound is reported to have a tendency to polymerize upon long-term storage.
The presence of the exocyclic methylene (B1212753) group allows this compound to act as a vinyl-type monomer, potentially undergoing chain-growth polymerization. Furthermore, the strained bicyclic lactam structure opens up the possibility of ring-opening polymerization (ROP), a common method for producing polyesters and polyamides from cyclic monomers. The polymerization could proceed through the opening of one of the rings in the bicyclic system, leading to a linear polymer with the quinuclidine (B89598) side chain incorporated into the polymer backbone. The resulting polymers would possess unique properties conferred by the rigid, nitrogen-containing bicyclic moiety, such as enhanced thermal stability and specific binding capabilities.
Ligand Scaffold in Organometallic Catalysis
The 1-azabicyclo[2.2.2]octane skeleton is a well-established structural motif in the design of ligands for organometallic catalysis and coordination chemistry. The nitrogen atom at the bridgehead position possesses a lone pair of electrons that is sterically accessible for coordination to a metal center. The rigidity of the bicyclic framework is a key advantage, as it reduces the conformational flexibility of the resulting metal complex, which can lead to higher selectivity in catalytic reactions.
While this compound itself can act as a ligand, its true potential lies in its use as a scaffold for creating more complex, chiral ligands. The exocyclic double bond and the ketone functionality serve as handles for introducing other coordinating groups or chiral auxiliaries. For example:
Reduction of the ketone can yield a hydroxyl group, creating a bidentate amino-alcohol ligand.
Reaction at the double bond can introduce phosphine (B1218219), sulfur, or other heteroatomic groups capable of metal coordination.
The combination of the coordinating bridgehead nitrogen and a second, synthetically introduced donor atom can create powerful bidentate or pincer-type ligands. The defined stereochemistry of the rigid scaffold is particularly valuable for applications in asymmetric catalysis, where control of the three-dimensional environment around the metal center is crucial for achieving high enantioselectivity. The use of azabicyclic scaffolds in designing ligands for biological targets like muscarinic receptors further highlights the versatility of this framework. rhhz.net
Probe in Mechanistic Organic Chemistry Studies
The distinct reactivity of this compound makes it an excellent candidate for use as a probe in mechanistic organic chemistry studies. Its core feature is the α,β-unsaturated ketone, which functions as a Michael acceptor. masterorganicchemistry.comnih.gov
The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of the exocyclic double bond is a fundamental carbon-carbon bond-forming reaction. nih.govyoutube.com By using this molecule as a substrate, researchers can study various aspects of this important reaction class:
Reaction Kinetics: The rate of nucleophilic addition can be measured under various conditions (e.g., changing the nucleophile, solvent, or catalyst) to elucidate the reaction mechanism.
Stereoselectivity: The rigid, three-dimensional structure of the bicyclic system influences the facial selectivity of the nucleophilic attack. Studying the stereochemical outcome of additions to this substrate can provide insights into the factors that control diastereoselectivity in conjugate additions.
Nucleophilicity Scales: The compound can be used as a reference electrophile to quantitatively determine and compare the reactivity of a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols. youtube.com
The mechanism of the Michael addition to this substrate involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. mdpi.com The well-defined and conformationally restricted nature of the this compound scaffold allows for a clearer interpretation of the experimental results compared to more flexible acyclic systems.
Component in Advanced Materials Science
The potential of this compound to form polymers (as discussed in section 6.2) is the most direct link to its application in advanced materials science. Polymers derived from this monomer would belong to the class of functional polymers, where the monomer unit contains specific chemical groups that impart desired properties to the final material. nih.gov
The incorporation of the rigid, nitrogen-containing quinuclidinone moiety into a polymer backbone could lead to materials with:
High Glass Transition Temperatures (Tg): The rigidity of the bicyclic structure would restrict chain motion, leading to polymers with enhanced thermal stability.
Controlled Hydrophilicity: The presence of the nitrogen atom and the carbonyl group offers sites for hydrogen bonding, potentially leading to materials with tunable water absorption properties.
Post-Polymerization Modification: The ketone functionality within the repeating unit serves as a reactive handle for further chemical modification. This allows for the synthesis of a base polymer which can then be functionalized to create a library of materials with different properties (e.g., for drug delivery, specialized coatings, or separation membranes) from a single precursor. nih.govresearchgate.net
Beyond polymers, the molecule's structure could be incorporated as a rigid linker or building block in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), creating materials with defined porosity and potential applications in gas storage, separation, and catalysis.
Future Research Directions and Unexplored Avenues for 2 Methylidene 1 Azabicyclo 2.2.2 Octan 3 One
Development of Novel Asymmetric Synthesis Strategies for Enantiopure Derivatives
The synthesis of enantiomerically pure derivatives of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one is a paramount objective, as chirality is crucial for applications in medicinal chemistry and asymmetric catalysis. scispace.com Future research should focus on developing innovative asymmetric strategies to control the stereochemistry of this scaffold.
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are powerful catalysts for asymmetric aldol (B89426) reactions. youtube.com A promising avenue involves the intramolecular aldol condensation of a suitably designed piperidine-based precursor. Furthermore, the use of Cinchona alkaloid-derived catalysts, which have proven effective in various asymmetric addition reactions, could be explored to achieve high enantioselectivity. dovepress.com These catalysts can activate substrates through hydrogen bonding and generate a chiral environment for the key bond-forming step. dovepress.com
Metal-Based Catalysis: Chiral Lewis acids could be employed to catalyze the asymmetric aldol condensation leading to the target molecule. 140.122.64researchgate.net For instance, complexes of metals like Scandium(III) with chiral ligands have been successfully used in asymmetric photocycloaddition reactions and could be adapted for this purpose. nih.gov Another advanced approach is the iridium-catalyzed intramolecular allylic dearomatization reaction, which has been used to construct complex quinuclidine (B89598) derivatives with excellent diastereo- and enantioselectivity. scispace.comchinesechemsoc.org
Biocatalysis: The enzymatic reduction of the parent ketone, 3-quinuclidinone, to chiral alcohols is well-established. researchgate.netnih.govresearchgate.netnih.gov Future work could explore the use of engineered enzymes or microorganisms for the direct asymmetric synthesis of substituted this compound derivatives, offering a highly selective and environmentally benign route. researchgate.netnih.gov
Table 1: Potential Asymmetric Synthesis Strategies
| Catalysis Type | Catalyst Example | Key Transformation | Potential Advantage |
|---|---|---|---|
| Organocatalysis | Proline Derivatives | Intramolecular Aldol Condensation | Metal-free, readily available catalysts |
| Organocatalysis | Cinchona Alkaloids | Asymmetric Aldol Reaction | High enantioselectivity, proven scaffold |
| Metal Catalysis | Chiral Lewis Acid (e.g., Sc(III) complex) | Asymmetric Aldol Condensation | High turnover, potential for novel reactivity |
| Metal Catalysis | Iridium-Phosphine Complexes | Allylic Dearomatization | Access to complex fused systems |
| Biocatalysis | Engineered Reductases/Synthases | Asymmetric Condensation | High stereoselectivity, green conditions |
Investigation of Undiscovered Reactivity Patterns and Rearrangements
The unique structural features of this compound suggest a rich and potentially undiscovered reactivity profile beyond standard α,β-unsaturated ketone chemistry.
Cascade Reactions: The conjugate enone system is an ideal trigger for cascade reactions. nih.gov The initial Michael addition of a nucleophile could be followed by intramolecular cyclizations or rearrangements, leading to the rapid construction of complex polycyclic architectures. researchgate.netresearchgate.net For example, a 1,6-conjugate addition could initiate a Nazarov cyclization, a powerful tool for creating functionalized cyclopentenones. nih.gov
Photochemical Reactions: The exocyclic double bond is a prime candidate for photochemical transformations. nih.gov Intramolecular [2+2] photocycloaddition reactions, potentially catalyzed by a chiral Lewis acid, could yield highly strained and novel azabicyclo[2.1.1]hexane systems. nih.gov This would provide access to unique molecular scaffolds that are difficult to synthesize via traditional thermal reactions.
Skeletal Rearrangements: The rigid 1-azabicyclo[2.2.2]octane skeleton can undergo fascinating rearrangements under specific conditions. Studies on related azanorbornane systems have shown that aminyl radicals can trigger ring expansion through C-C bond cleavage. unirioja.es Similar radical- or acid-mediated rearrangements could transform the [2.2.2] skeleton into the thermodynamically more stable 6-azabicyclo[3.2.1]octane system. uzh.chrsc.org Investigating these pathways could unlock access to a diverse range of isomeric alkaloid-like frameworks. uzh.ch
Application in Emerging Fields of Chemical Synthesis
The functional group array of this compound makes it a valuable building block for various applications in modern chemical synthesis.
Medicinal Chemistry and Chemical Biology: The quinuclidine core is a "privileged scaffold" found in numerous bioactive molecules and approved drugs. scispace.com The enone functionality of the target molecule makes it an excellent Michael acceptor, suitable for the design of covalent inhibitors that can form a permanent bond with a target protein, a strategy of growing importance in drug discovery. Furthermore, derivatives could be explored as novel anticholinesterase agents or for other therapeutic targets. nih.gov
Total Synthesis of Natural Products: The rigid, chiral framework of enantiopure derivatives could serve as a key intermediate in the total synthesis of complex alkaloids. The Securinega alkaloids, for instance, feature related azabicyclic cores, and synthetic strategies often rely on the construction of such systems. uzh.ch The molecule could be elaborated through stereoselective additions and functional group manipulations to access these natural products.
Asymmetric Catalysis: Quinuclidine-based structures, particularly Cinchona alkaloids, are renowned for their use as organocatalysts. scispace.comdovepress.com Enantiopure derivatives of this compound, after suitable functionalization, could be developed into a new class of chiral catalysts or ligands for asymmetric transformations, leveraging the steric and electronic properties of the rigid bicyclic frame.
Exploration of Sustainable Synthetic Routes and Methodologies
Developing environmentally benign and efficient synthetic methods is a central goal of modern chemistry. Future research should prioritize sustainable routes to this compound and its derivatives.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. acs.orgresearchgate.net The synthesis of the target molecule could be adapted to a flow regime, potentially telescoping multiple reaction steps and minimizing purification needs. rsc.orgflinders.edu.au For example, the initial condensation to form the enone and a subsequent reaction could be performed in a continuous sequence. acs.org
Biocatalysis and Renewable Feedstocks: As mentioned, enzymes offer a green pathway to chiral quinuclidine derivatives. frontiersin.orgmdpi.com Research into identifying or engineering enzymes for the key bond-forming steps could lead to highly sustainable processes. frontiersin.org Furthermore, exploring synthetic routes that begin from renewable biomass-derived starting materials, rather than petroleum-based feedstocks, would significantly enhance the green credentials of the synthesis. semanticscholar.org
Solvent-Free and Water-Based Reactions: Performing reactions under solvent-free conditions or in water are key principles of green chemistry. An improved synthesis of the parent ketone, 3-quinuclidinone hydrochloride, has been developed from piperidine-4-carboxylic acid, demonstrating progress in this area. eurekaselect.com A large-scale synthesis of racemic 3-quinuclidinol (B22445) has also been reported under solvent-free conditions. Future efforts should aim to develop the final methylidene installation step under similar green conditions.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Feature | Sustainability Aspect |
|---|---|---|
| Batch Synthesis | Traditional laboratory-scale approach | Often requires large solvent volumes and complex workups |
| Flow Chemistry | Reactions in continuous streams | Enhanced safety, reduced waste, improved efficiency |
| Biocatalysis | Use of enzymes or whole cells | Mild conditions, high selectivity, biodegradable catalysts |
| Solvent-Free | Reactions without a solvent medium | Eliminates solvent waste, potential for higher throughput |
Advanced Theoretical Studies to Predict Unprecedented Chemical Behavior
Computational chemistry provides powerful tools to understand and predict chemical reactivity, complementing experimental work and guiding research in new directions.
Mechanism and Stereoselectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of potential asymmetric syntheses. researchgate.netresearchgate.net By comparing the activation energies of different reaction pathways, the most likely stereochemical outcome can be predicted, accelerating the development of effective catalysts. chinesechemsoc.orgacs.orgacs.org This approach is invaluable for understanding the subtle interactions between the substrate and a chiral catalyst that govern enantioselectivity.
Reactivity Mapping: Computational methods can map the electronic properties of this compound, such as the energies of its frontier molecular orbitals (HOMO and LUMO). This information can predict its reactivity towards various nucleophiles and electrophiles, identifying sites for kinetically or thermodynamically favored attack in conjugate addition reactions. youtube.com
Exploration of Rearrangement Pathways: The energy profiles of potential skeletal rearrangements can be calculated using DFT. uzh.ch This would allow researchers to assess the feasibility of transforming the [2.2.2] system into other bicyclic isomers, such as the [3.2.1] system, and to identify the conditions (e.g., thermal, photochemical, acid-catalyzed) that might favor such transformations. These computational insights can uncover novel synthetic routes to diverse alkaloid scaffolds before extensive experimental work is undertaken.
Q & A
Q. What are the standard synthetic routes for 2-methylidene-1-azabicyclo[2.2.2]octan-3-one?
The compound is synthesized via base-catalyzed condensation reactions. For example, 1-azabicyclo[2.2.2]octan-3-one reacts with aldehydes (e.g., formaldehyde derivatives) under basic conditions (e.g., methanolic KOH) to form Z-configured products. This method is analogous to the synthesis of (Z)-2-(arylidene)-1-azabicyclo[2.2.2]octan-3-one derivatives, where the methylidene group is introduced via elimination or direct condensation .
Q. How is the stereochemical configuration (Z-geometry) confirmed in derivatives of this compound?
X-ray crystallography is the gold standard for determining Z-geometry, as demonstrated in studies of structurally similar compounds like (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. NMR spectroscopy, particularly NOE experiments, can also corroborate stereochemistry by analyzing spatial proximity of protons .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- NMR : To confirm molecular structure and substituent positions (e.g., methylidene proton signals at δ ~6–7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 125.0841 for the parent compound) .
- HPLC : For purity assessment, especially in drug precursor studies .
Q. What are the recommended storage conditions for this compound?
Store in a cool, dry environment under inert atmosphere (e.g., argon) due to air sensitivity. Avoid contact with strong oxidizers or bases, as these may trigger decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
Density Functional Theory (DFT) calculations can model electrophilic/nucleophilic sites using gas-phase proton affinity (936.0 kJ/mol) and ionization energy (8.2 eV) data. These parameters help predict regioselectivity in reactions like Michael additions or Diels-Alder cyclizations .
Q. What strategies optimize stereochemical control during synthesis?
- Base Selection : Strong bases (e.g., KOH) favor Z-geometry by stabilizing transition states via deprotonation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereoselectivity.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems, as seen in indole derivative syntheses .
Q. How is this compound utilized in medicinal chemistry?
It serves as a precursor for bioactive quinuclidine derivatives, such as NK-1 receptor antagonists (e.g., CP-96,345). Modifications at the C-2 position (e.g., arylidene substituents) enhance binding affinity and selectivity in drug candidates .
Q. What reaction pathways enable functionalization of the methylidene group?
Q. How do structural modifications impact biological activity?
SAR studies show that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
